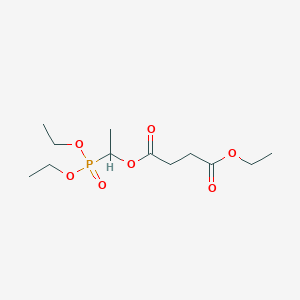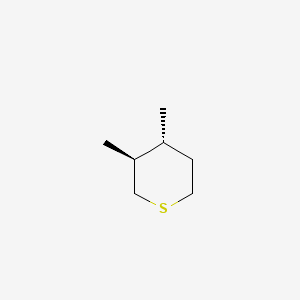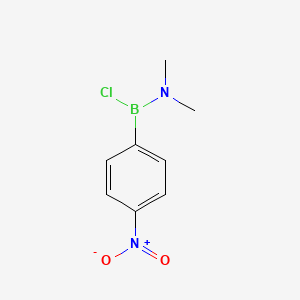
2-Chloro-1,8-dihydroxy-4,5-dinitroanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1,8-dihydroxy-4,5-dinitroanthracene-9,10-dione is a chemical compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyeing processes. This compound, in particular, has unique properties due to the presence of chloro, hydroxy, and nitro groups on the anthracene backbone.
Preparation Methods
The synthesis of 2-Chloro-1,8-dihydroxy-4,5-dinitroanthracene-9,10-dione can be achieved through several methods:
Nitration of 1,8-dihydroxyanthraquinone: This method involves the nitration of 1,8-dihydroxyanthraquinone in oleum in the presence of boric acid.
Nitration of 1,8-diphenoxyanthraquinone: Another method involves the nitration of 1,8-diphenoxyanthraquinone followed by alkaline hydrolysis.
Chemical Reactions Analysis
2-Chloro-1,8-dihydroxy-4,5-dinitroanthracene-9,10-dione undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form aldehydes or ketones when treated with oxidizing agents.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-1,8-dihydroxy-4,5-dinitroanthracene-9,10-dione has several scientific research applications:
Dye Chemistry: It is used in the manufacture of various dyes, particularly for polyester fibers.
Biological Research: The compound has been studied for its potential as an inhibitor of NS2B-NS3 protease, which is relevant for the treatment of Dengue and West Nile virus infections.
Material Science: Its unique photophysical properties make it useful in the study of structure/property relationships in substituted anthracenes.
Mechanism of Action
The mechanism of action of 2-Chloro-1,8-dihydroxy-4,5-dinitroanthracene-9,10-dione involves its interaction with specific molecular targets. For instance, as an NS2B-NS3 protease inhibitor, it binds to the active site of the enzyme, preventing the protease from processing viral polyproteins, thereby inhibiting viral replication .
Comparison with Similar Compounds
2-Chloro-1,8-dihydroxy-4,5-dinitroanthracene-9,10-dione can be compared with other anthraquinone derivatives:
1,8-Dihydroxy-4,5-dinitroanthraquinone: Similar in structure but lacks the chloro group, which can affect its reactivity and applications.
1,4-Dihydroxyanthracene-9,10-dione: Another derivative with different substitution patterns, leading to variations in dyeing properties and biological activities.
Properties
CAS No. |
61601-40-9 |
|---|---|
Molecular Formula |
C14H5ClN2O8 |
Molecular Weight |
364.65 g/mol |
IUPAC Name |
2-chloro-1,8-dihydroxy-4,5-dinitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H5ClN2O8/c15-4-3-6(17(24)25)9-11(12(4)19)14(21)10-7(18)2-1-5(16(22)23)8(10)13(9)20/h1-3,18-19H |
InChI Key |
RMSQXQHWKFAGDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1[N+](=O)[O-])C(=O)C3=C(C2=O)C(=C(C=C3[N+](=O)[O-])Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4,6-Dimethyl-2-{(E)-[phenyl(2-phenylhydrazinylidene)methyl]diazenyl}pyrimidine](/img/structure/B14574943.png)




![9-[(Propan-2-yl)oxy]-9H-xanthene](/img/structure/B14574977.png)
![1-Methoxybicyclo[3.2.1]octane](/img/structure/B14574984.png)
![1-Bromo-4-[4-(4-methylphenoxy)but-2-ene-1-sulfonyl]benzene](/img/structure/B14574996.png)
